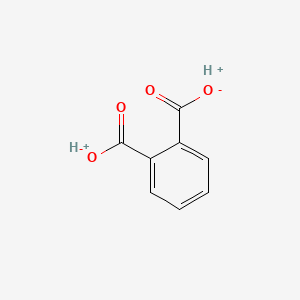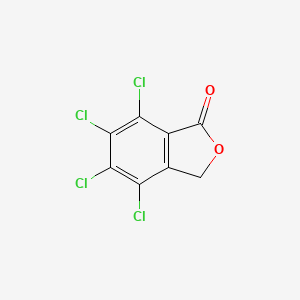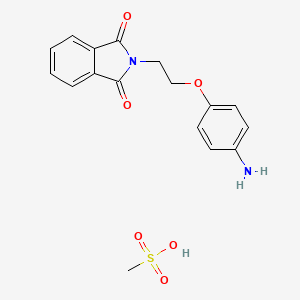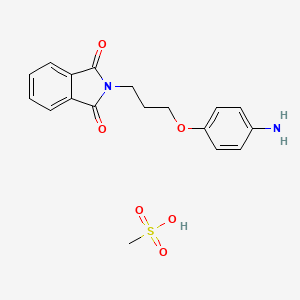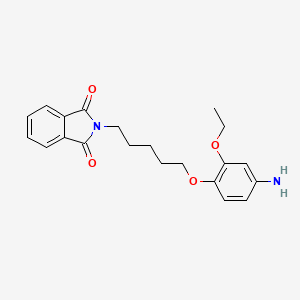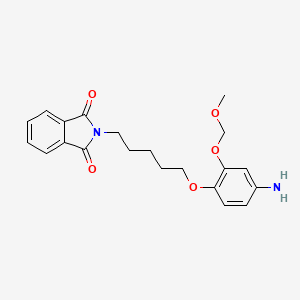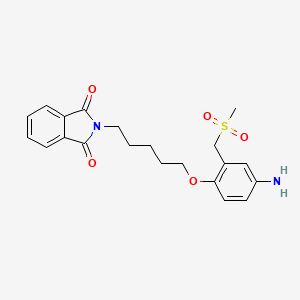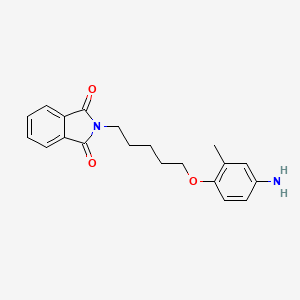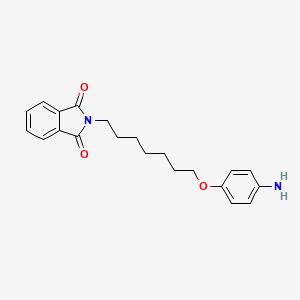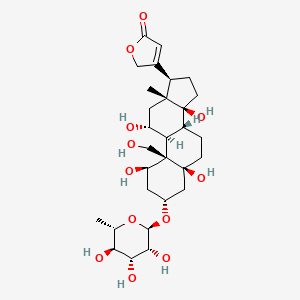
ouabaïne
Vue d'ensemble
Description
L'ouabaïne est un glycoside cardiaque dérivé des graines de la plante Strophanthus gratus et des racines, des tiges, des feuilles et des graines de la plante Acokanthera schimperi . Traditionnellement utilisée comme poison de flèche en Afrique orientale, l'this compound a trouvé des applications médicales dans le traitement de l'hypotension et de certaines arythmies .
Applications De Recherche Scientifique
Ouabain has a wide range of scientific research applications:
Chemistry: Used as a standard inhibitor in studies involving Na+/K±ATPase.
Biology: Investigated for its role in cell signaling and ion transport.
Medicine: Employed in the treatment of heart conditions such as atrial fibrillation and heart failure.
Industry: Utilized in the development of new cardiac drugs and as a research tool in pharmacology.
Mécanisme D'action
Target of Action
Ouabain, a cardioactive glycoside, primarily targets the Sodium/Potassium-transporting ATPase subunit alpha-1 . This ATPase is an integral membrane protein responsible for establishing and maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane. These gradients are essential for osmoregulation, for sodium-coupled transport of various organic and inorganic molecules, and for electrical excitability of nerve and muscle .
Mode of Action
Ouabain acts by inhibiting the Na-K-ATPase membrane pump , which results in an increase in intracellular sodium and calcium concentrations . The increased intracellular concentrations of calcium may promote the activation of contractile proteins such as actin and myosin . Ouabain also impacts the electrical activity of the heart, increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .
Biochemical Pathways
The inhibition of the Na-K-ATPase by ouabain disrupts the sodium and potassium ion balance across the cell membrane. This disruption leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX). The NCX normally pumps one calcium ion out of the cell and three sodium ions into the cell down their concentration gradient . The reduced activity of the NCX leads to an increase in intracellular calcium, which can activate various calcium-dependent processes within the cell .
Pharmacokinetics
It is known that ouabain binds to the protein targets with a binding rate of approximately 60% .
Result of Action
The action of ouabain results in several cellular and molecular effects. The increase in intracellular calcium concentrations can promote the activation of contractile proteins, which can affect muscle contraction, particularly in the heart . This can be beneficial in treating conditions like congestive heart failure and certain arrhythmias . At higher concentrations, ouabain can have toxic effects, including the induction of cell apoptosis .
Action Environment
The action, efficacy, and stability of ouabain can be influenced by various environmental factors. For instance, the presence of other ions in the environment can affect the activity of the Na-K-ATPase and thus the action of ouabain . Additionally, genetic factors, such as mutations in the alpha-subunit of the Na+/K+ -ATPase, can lead to resistance to the effects of ouabain
Analyse Biochimique
Biochemical Properties
Ouabain’s primary biochemical role is as an inhibitor of the sodium-potassium ATPase pump. This enzyme is essential for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane. By binding to the alpha subunit of the sodium-potassium ATPase, ouabain inhibits its activity, leading to an increase in intracellular sodium levels and a subsequent increase in intracellular calcium levels through the sodium-calcium exchanger . This increase in calcium concentration enhances the contractility of cardiac muscle cells, making ouabain useful in treating certain heart conditions.
Cellular Effects
Ouabain exerts significant effects on various cell types, particularly cardiac cells. By inhibiting the sodium-potassium ATPase, ouabain disrupts ion homeostasis, leading to increased intracellular sodium and calcium levels . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In cardiac cells, the increased calcium concentration enhances contractility, which is beneficial in heart failure treatment. In other cell types, such as neurons, ouabain can lead to depolarization of the resting membrane potential and altered action potential dynamics .
Molecular Mechanism
At the molecular level, ouabain binds to the alpha subunit of the sodium-potassium ATPase, inhibiting its activity . This inhibition leads to an increase in intracellular sodium levels, which in turn reduces the activity of the sodium-calcium exchanger, resulting in elevated intracellular calcium levels. The increased calcium concentration activates various signaling pathways, including the activation of protein kinase C and the phosphorylation of other proteins involved in cellular processes . Additionally, ouabain can influence gene expression by modulating transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and cAMP response element-binding protein (CREB) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ouabain can vary over time. The binding of ouabain to the sodium-potassium ATPase is relatively rapid, leading to immediate changes in ion concentrations and cellular responses . The dissociation of ouabain from the enzyme can also occur, leading to a reversal of its effects. Long-term exposure to ouabain can result in sustained changes in cellular function, including alterations in gene expression and cellular metabolism . The stability and degradation of ouabain in laboratory conditions can also influence its temporal effects.
Dosage Effects in Animal Models
The effects of ouabain in animal models are dose-dependent. At low doses, ouabain can enhance cardiac contractility and improve heart function . At higher doses, ouabain can be toxic, leading to adverse effects such as arrhythmias and cardiac arrest . The threshold for these effects varies among different animal species, with some species being more sensitive to ouabain than others . Additionally, chronic exposure to ouabain can lead to long-term changes in cellular and organ function.
Metabolic Pathways
Ouabain is involved in several metabolic pathways, primarily through its inhibition of the sodium-potassium ATPase . This inhibition affects ion homeostasis and cellular energy metabolism. By increasing intracellular sodium levels, ouabain indirectly influences glycolysis and oxidative phosphorylation, leading to changes in ATP production and overall cellular energy balance . Ouabain can also activate AMP-activated protein kinase (AMPK) and other signaling pathways that regulate cellular metabolism .
Transport and Distribution
Ouabain is transported and distributed within cells and tissues through its interaction with the sodium-potassium ATPase . Once bound to the enzyme, ouabain can affect ion transport and cellular volume regulation. In tissues, ouabain accumulates in organs such as the kidney and liver, which are involved in its elimination . The distribution of ouabain within the body can influence its pharmacokinetics and overall effects on cellular function.
Subcellular Localization
Ouabain primarily localizes to the plasma membrane, where it binds to the sodium-potassium ATPase . This localization is crucial for its inhibitory effects on ion transport and cellular signaling. Additionally, ouabain can influence the expression and localization of other proteins involved in cell adhesion and signaling . The subcellular localization of ouabain and its target proteins can affect its overall activity and function within cells.
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La synthèse de l'ouabaïne implique des réactions organiques complexes. L'une des méthodes principales inclut l'extraction des graines de Strophanthus gratus et de Acokanthera schimperi . Le composé est isolé par une série d'extractions par solvants et d'étapes de purification, y compris la cristallisation et la chromatographie .
Méthodes de production industrielle : La production industrielle de l'this compound repose principalement sur l'extraction de sources naturelles. Les graines et les racines sont récoltées, séchées et soumises à une extraction par solvant. L'extrait brut est ensuite purifié en utilisant des techniques telles que la chromatographie sur colonne et la recristallisation afin d'obtenir de l'this compound pure .
Analyse Des Réactions Chimiques
Types de réactions : L'ouabaïne subit plusieurs types de réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydée pour former divers dérivés.
Réduction : Les réactions de réduction peuvent modifier les liaisons glycosidiques dans l'this compound.
Substitution : Des réactions de substitution peuvent se produire aux groupes hydroxyle présents dans la molécule.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.
Substitution : Des réactifs comme l'anhydride acétique et l'acide sulfurique sont utilisés pour les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'this compound avec des liaisons glycosidiques modifiées et des groupes hydroxyle modifiés .
4. Applications de la recherche scientifique
L'this compound a un large éventail d'applications de recherche scientifique :
Chimie : Utilisée comme inhibiteur standard dans les études impliquant la Na+/K±ATPase.
Biologie : Investigée pour son rôle dans la signalisation cellulaire et le transport des ions.
Industrie : Utilisée dans le développement de nouveaux médicaments cardiaques et comme outil de recherche en pharmacologie.
5. Mécanisme d'action
L'this compound exerce ses effets en inhibant la pompe membranaire Na+/K±ATPase . Cette inhibition conduit à une augmentation des concentrations intracellulaires de sodium et de calcium, favorisant l'activation des protéines contractiles telles que l'actine et la myosine . Le composé affecte également l'activité électrique du cœur en augmentant la pente de la dépolarisation de phase 4, en raccourcissant la durée du potentiel d'action et en diminuant le potentiel diastolique maximal .
Composés similaires :
Digitoxine : Un autre glycoside cardiaque avec des effets similaires sur le cœur.
Digoxine : Utilisée pour traiter les affections cardiaques, similaire à l'this compound.
Strophantine : Un composé étroitement lié à l'this compound, également dérivé d'espèces de Strophanthus.
Unicité : L'this compound est unique en raison de son affinité de liaison spécifique à la Na+/K±ATPase et de son double rôle à la fois de toxine et d'agent thérapeutique . Contrairement aux autres glycosides cardiaques, l'this compound a été trouvée en endogène chez certains mammifères, y compris les humains, élevant son statut à celui d'une hormone .
Comparaison Avec Des Composés Similaires
Digitoxin: Another cardiac glycoside with similar effects on the heart.
Digoxin: Used to treat heart conditions, similar to ouabain.
Strophanthin: A compound closely related to ouabain, also derived from Strophanthus species.
Uniqueness: Ouabain is unique due to its specific binding affinity to the Na+/K±ATPase and its dual role as both a toxin and a therapeutic agent . Unlike other cardiac glycosides, ouabain has been found to exist endogenously in certain mammals, including humans, elevating its status to that of a hormone .
Propriétés
IUPAC Name |
3-[1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O12/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMXVESGRSUGHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | OUABAIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859515 | |
| Record name | 3-[(6-Deoxyhexopyranosyl)oxy]-1,5,11,14,19-pentahydroxycard-20(22)-enolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ouabain appears as odorless, white crystals or crystalline powder as an octahydrate. Used to produce rapid digitalization in acute congestive heart failure. Also recommended in treatment of atrial or nodal paroxysmal tachycardia and atrial flutter. (EPA, 1998) | |
| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | OUABAIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Slightly soluble in water, Very soluble in alcohol | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-430 | |
| Record name | Ouabain | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3519 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Ouabain, an endogenous digitalis compound, has been detected in nanomolar concentrations in the plasma of several mammals and is associated with the development of hypertension. In addition, plasma ouabain is increased in several hypertension models, and the acute or chronic administration of ouabain increases blood pressure in rodents. These results suggest a possible association between ouabain and the genesis or development and maintenance of arterial hypertension. One explanation for this association is that ouabain binds to the alpha-subunit of the Na(+) pump, inhibiting its activity. Inhibition of this pump increases intracellular Na(+), which reduces the activity of the sarcolemmal Na(+)/Ca(2+) exchanger and thereby reduces Ca(2+) extrusion. Consequently, intracellular Ca(2+) increases and is taken up by the sarcoplasmic reticulum, which, upon activation, releases more calcium and increases the vascular smooth muscle tone. In fact, acute treatment with ouabain enhances the vascular reactivity to vasopressor agents, increases the release of norepinephrine from the perivascular adrenergic nerve endings and promotes increases in the activity of endothelial angiotensin-converting enzyme and the local synthesis of angiotensin II in the tail vascular bed. Additionally, the hypertension induced by ouabain has been associated with central mechanisms that increase sympathetic tone, subsequent to the activation of the cerebral renin-angiotensin system. Thus, the association with peripheral mechanisms and central mechanisms, mainly involving the renin-angiotensin system, may contribute to the acute effects of ouabain-induced elevation of arterial blood pressure., The migratory capability of cancer cells is one of the most important hallmarks reflecting metastatic potential. Ouabain, an endogenous cardiac glycoside produced by the adrenal gland, has been previously reported to have anti-tumor activities; however, its role in the regulation of cancer cell migration remains unknown. The present study has revealed that treatment with ouabain at physiological concentrations is able to inhibit the migratory activities of human lung cancer H292 cells. The negative effects of ouabain were found to be mediated through the suppression of migration regulatory proteins, such as focal adhesion kinase (FAK), ATP-dependent tyrosine kinase (Akt), and cell division cycle 42 (Cdc42). We found that the observed actions of ouabain were mediated via a reactive oxygen species (ROS)-dependent mechanism because the addition of ROS scavengers (N-acetylcysteine and glutathione) could reverse the effect of ouabain on cell migration. Furthermore, ouabain was shown to inhibit the spheroidal tumor growth and decrease the cancer cell adhesion to endothelial cells. However, the compound had no significant effect on anoikis of the cells. ..., The steroid Na(+)/K(+) ATPase (NKA) blocker ouabain has been shown to exhibit pro-apoptotic effects in various cell systems; however, the mechanism involved in those effects is unclear. Here, we have demonstrated that incubation of HeLa cells during 24 hr with nanomolar concentrations of ouabain or digoxin causes apoptotic death of 30-50% of the cells. Ouabain caused the activation of caspases-3/7 and -9; however, caspase-8 was unaffected. The fact that compound Z-LEHD-FMK reduced both apoptosis and caspase-9 activation elicited by ouabain, suggest a mitochondrially-mediated pathway. This was strengthened by the fact that ouabain caused ATP depletion and the release of mitochondrial cytochrome c into the cytosol. Furthermore, upon ouabain treatment mitochondrial disruption and redistribution into the cytosol were observed. A mitochondrial site of action for ouabain was further corroborated by tight co-localization of fluorescent ouabain with mitochondria. Finally, in ouabain-treated cells the histamine-elicited elevation of cytosolic Ca(2+) concentration ([Ca(2+)]c) suggests an additional effect on the endoplasmic reticulum (ER) leading to Ca(2+) store depletion. We conclude that fluorescent ouabain is taken up and tightly co-localizes with mitochondria of HeLa cells. This indicates that apoptosis may be triggered by a direct action of ouabain on mitochondria., Ouabain, a potent inhibitor of the Na(+), K(+)-ATPase, was identified as an endogenous substance. Recently, ouabain was shown to affect various immunological processes. We have previously demonstrated the ability of ouabain to modulate inflammation, but little is known about the mechanisms involved. Thus, the aim of the present work is to evaluate the immune modulatory role of ouabain on zymosan-induced peritonitis in mice. Our results show that ouabain decreased plasma exudation (33%). After induction of inflammation, OUA treatment led to a 46% reduction in the total number of cells, as a reflex of a decrease of polymorphonuclear leukocytes, which does not appear to be due to cell death. Furthermore, OUA decreased TNF-alpha (57%) and IL-1beta (58%) levels, without interfering with IL-6 and IL-10. Also, in vitro experiments show that ouabain did not affect endocytic capacity. Moreover, electrophoretic mobility shift assay (EMSA) shows that zymosan treatment increased (85%) NF-kappaB binding activity and that ouabain reduced (30%) NF-kappaB binding activity induced by zymosan. Therefore, our data suggest that ouabain modulated acute inflammatory response, reducing the number of cells and cytokines levels in the peritoneal cavity, as well as NFkappaB activation, suggesting a new mode of action of this substance., For more Mechanism of Action (Complete) data for Ouabain (9 total), please visit the HSDB record page. | |
| Details | PMID:26078492, Full text: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4442290, Leite JA et al; Mediators Inflamm 2015: 265798 doi: 10.1155/2015/265798 (2015) | |
| Record name | Ouabain | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3519 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from water, Plates (+9 water molecules) | |
CAS No. |
630-60-4 | |
| Record name | OUABAIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ouabain | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25485 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Card-20(22)-enolide, 3-[(6-deoxy-.alpha.-L-mannopyranosyl)oxy]-1,5,11,14,19-pentahydroxy-, (1.beta.,3.beta.,5.beta.,11.alpha.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(6-deoxy-α-L-mannopyranosyloxy)-1,5,11a,14,19-pentahydroxycard-20(22)-enolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ouabain | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3519 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
392 °F (EPA, 1998), 200 °C | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-430 | |
| Record name | OUABAIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-430 | |
| Record name | Ouabain | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3519 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


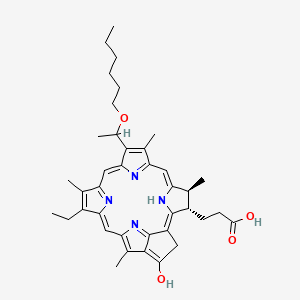

![6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1H-quinazolin-4-one](/img/structure/B1677731.png)
